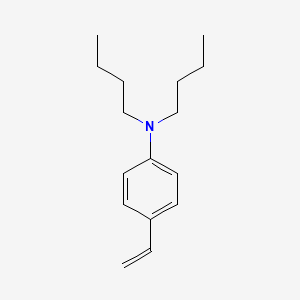

N,N-Dibutyl-4-ethenylaniline

Description

Contextualization within Donor-Acceptor Chromophore Systems and Aniline (B41778) Derivatives

N,N-Dibutyl-4-ethenylaniline is fundamentally a component of donor-π-acceptor (D-π-A) systems, which are a cornerstone of modern materials chemistry. bohrium.com In these "push-pull" systems, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. beilstein-journals.org This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable optical and electronic properties. beilstein-journals.orgrsc.org

Aniline and its derivatives are classic examples of potent electron-donating moieties. The nitrogen atom's lone pair of electrons can effectively push electron density into the attached π-system. beilstein-journals.orgrsc.org In this compound, the dibutylamino group serves as the electron donor (D), while the ethenyl-substituted benzene (B151609) ring acts as the π-bridge. This molecule is designed to be a precursor; the ethenyl group provides a reactive handle to attach an electron-acceptor group, thereby completing the full D-π-A chromophore. rsc.orgmdpi.com The resulting chromophores are investigated for applications in fields such as nonlinear optics and electro-optics. rsc.org

Significance of the Ethenyl Moiety and N,N-Dibutyl Substitution in Organic Synthesis and Materials Science

The specific functional groups of this compound—the ethenyl moiety and the N,N-dibutyl groups—are not arbitrary. Each plays a crucial role in the molecule's utility in synthesis and its performance in materials.

The ethenyl (vinyl) group is a versatile functional group in organic synthesis. It serves as a key reactive site for carbon-carbon bond-forming reactions, allowing chemists to "click" the molecule into larger, more complex structures. d-nb.inforsc.org For instance, the synthesis of this compound itself can be achieved via a Wittig reaction, highlighting the chemistry of the carbon-carbon double bond. rsc.org In the context of materials science, the ethenyl group is often used in cross-coupling reactions like the Heck or Suzuki reactions to extend the π-conjugation of the system by linking it to an acceptor moiety. mdpi.com This functionality is essential for creating the extended conjugated systems required for materials with significant nonlinear optical responses or for voltage-sensitive dyes. rsc.orgmdpi.com

The N,N-dibutyl substitution serves several important functions. Firstly, the two alkyl chains enhance the electron-donating strength of the amino group through an inductive effect, which in turn increases the efficiency of the intramolecular charge transfer in the final D-π-A chromophore. nih.gov Secondly, these bulky alkyl groups improve the solubility of the molecule and its derivatives in common organic solvents, which is a significant practical advantage during synthesis, purification, and processing. ontosight.ai In materials science, particularly in the creation of poled polymer films for electro-optic applications, such bulky groups help to prevent the close packing and aggregation of chromophores, which can lead to a loss of macroscopic optical nonlinearity. mdpi.com

A documented synthesis of this compound proceeds from 4-(dibutylamino)benzaldehyde (B1361179) via a Wittig reaction, showcasing the interplay of its functional groups. rsc.org

| Synthesis Overview | |

| Starting Material | 4-(Dibutylamino)benzaldehyde |

| Reagent | Methyltriphenylphosphonium (B96628) bromide with Butyllithium (B86547) |

| Reaction Type | Wittig Reaction |

| Product | This compound |

| Reported Yield | 90% |

| Data sourced from The Royal Society of Chemistry. rsc.org |

Historical Development and Emerging Research Trends Pertaining to Styryl Anilines

This compound belongs to the broader class of compounds known as styryl anilines. These are characterized by an aniline donor linked to a styryl moiety (ethenylbenzene). Historically, styryl-based compounds have been prominent as dyes and fluorescent brighteners due to their extended π-conjugation, which shifts their absorption and emission of light into the visible spectrum. nih.gov

In recent years, research into styryl anilines and related styryl derivatives has expanded significantly beyond traditional applications. Emerging trends focus on their potential in biomedicine and advanced materials:

Bio-imaging and Diagnostics: Highly fluorescent styryl dyes are being developed for selective labeling and imaging of biological structures. For example, certain styryl derivatives have shown high affinity for nerve tissue, enabling in-vivo fluorescence imaging to guide surgical procedures. nih.gov

Pharmacology: The styryl aniline scaffold is being explored in drug discovery. Researchers have designed and synthesized libraries of these compounds to act as inhibitors for specific biological targets, such as NLRP3 inflammasomes for treating inflammatory diseases researchgate.net and EGFR kinases to overcome drug resistance in cancer therapy. nih.gov

Advanced Synthesis: Modern synthetic methods, including multi-component reactions and microwave-assisted synthesis, are being employed to efficiently create diverse libraries of styryl derivatives for high-throughput screening in drug and materials discovery. mdpi.comresearchgate.net

This evolution from simple dyes to complex functional molecules highlights the enduring relevance and adaptability of the styryl aniline chemical scaffold.

Overview of Key Research Domains for this compound Investigation

The primary research interest in this compound is as a specialized chemical intermediate or building block for creating larger, functional molecules. Its structure is optimized for this role, providing a ready-made donor-π segment. The key research domains where this compound is explicitly utilized include:

Voltage-Sensitive Dyes (VSDs): this compound is a documented precursor in the synthesis of long-wavelength VSDs. rsc.orglookchem.com These dyes are incorporated into the membranes of excitable cells, like neurons. Their fluorescence changes in response to variations in membrane potential, allowing researchers to optically monitor nerve impulses and cardiac action potentials. nih.govlookchem.com The dibutylamino group acts as the donor, and the ethenyl group is the point of attachment for the acceptor part of the dye, which completes the necessary electronic structure. rsc.org

Nonlinear Optical (NLO) Materials: The compound is a building block for D-π-A chromophores intended for second-order NLO applications. mdpi.com These materials are crucial for technologies like electro-optic modulators used in telecommunications and optical data processing. In this context, this compound provides the high-performance donor fragment, which is then synthetically linked to a strong electron acceptor to generate molecules with a large first hyperpolarizability (a measure of molecular NLO response). rsc.orgmdpi.com

In both domains, the compound's value lies in its combination of a strong electron-donating group, which enhances the desired photophysical properties, and a reactive handle for straightforward incorporation into the final target structure.

| Physicochemical Properties of this compound | |

| Molecular Formula | C16H25N |

| CAS Number | 160469-44-3 |

| Predicted Polarizability | 31.4 ų |

| Predicted Henry's Law Constant | 1.10e-4 atm-m³/mol |

| Predicted LogKow (Octanol-Water Partition Coeff.) | 5.3 |

| Predicted pKa (Basic) | 5.37 |

| Predicted Vapor Pressure | 1.11e-3 mm Hg |

| Predicted Water Solubility | 2.5 mg/L |

| Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutyl-4-ethenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-4-7-13-17(14-8-5-2)16-11-9-15(6-3)10-12-16/h6,9-12H,3-5,7-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVBRFJCUBOPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578080 | |

| Record name | N,N-Dibutyl-4-ethenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160469-44-3 | |

| Record name | N,N-Dibutyl-4-ethenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutyl-4-ethenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dibutyl 4 Ethenylaniline and Analogous Structures

Established Synthetic Pathways to N,N-Dibutyl-4-ethenylaniline

The construction of the target molecule hinges on the formation of the carbon-carbon double bond of the ethenyl group. The Wittig and Horner-Wadsworth-Emmons reactions are classic olefination strategies, while palladium-catalyzed reactions offer a modern and versatile alternative.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Ethenyl Group Installation

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for converting aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.org In the context of this compound synthesis, these reactions involve the reaction of an appropriate phosphorus-stabilized carbanion with N,N-dibutylaminobenzaldehyde.

The Wittig reaction utilizes a phosphonium (B103445) ylide, typically generated by treating a phosphonium salt with a strong base. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, methyltriphenylphosphonium (B96628) bromide is treated with a strong base like butyllithium (B86547) to form the corresponding ylide. nih.gov This ylide then reacts with N,N-dibutylaminobenzaldehyde to yield the desired product along with triphenylphosphine (B44618) oxide. nih.gov The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the phosphine (B1218219) oxide byproduct. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than phosphonium ylides. wikipedia.orgorgsyn.org This often leads to cleaner reactions and easier purification, as the dialkylphosphate byproduct is water-soluble. orgsyn.orgorganic-chemistry.org The HWE reaction typically favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Wittig and HWE Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reactivity | Less reactive with stabilized ylides | More nucleophilic carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |

| Stereoselectivity | (Z)-alkene with non-stabilized ylides, (E)-alkene with stabilized ylides | Predominantly (E)-alkene |

Palladium-Catalyzed Coupling Reactions for Aryl-Vinyl Linkage Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govresearchgate.net Reactions like the Heck and Stille couplings provide efficient routes to this compound by forming the bond between the aromatic ring and the ethenyl group.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To synthesize this compound via this method, a halo-substituted N,N-dibutylaniline (e.g., 4-bromo-N,N-dibutylaniline) would be reacted with a vinyl source like ethylene (B1197577) or a vinylboronic acid derivative under palladium catalysis. vulcanchem.com The reaction is known for its tolerance of a wide range of functional groups and can be carried out under relatively mild conditions. wikipedia.orgrug.nl

The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com For this specific synthesis, one could couple an organostannane derivative of N,N-dibutylaniline with a vinyl halide. nih.govlibretexts.org A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Key Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Heck Reaction | Aryl/vinyl halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂) + Base | Good functional group tolerance, forms substituted alkenes. wikipedia.orgorganic-chemistry.org |

| Stille Reaction | Organostannane + Organic halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄) | Air and moisture stable reagents, versatile C-C bond formation. wikipedia.orgorganic-chemistry.org |

Alternative Synthetic Routes to the Ethenylaniline Core

While olefination and palladium-catalyzed couplings are the most prominent methods, other strategies can be employed to construct the ethenylaniline core. These may include elimination reactions from suitable precursors, such as the dehydration of a corresponding alcohol, or other transition-metal-catalyzed processes. The choice of route often depends on the availability of starting materials, desired scale, and specific functional group compatibility requirements.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key building blocks. This includes the aldehyde required for olefination reactions and the phosphorus-containing reagents.

Methodologies for N,N-Dibutylaminobenzaldehyde Synthesis

N,N-Dibutylaminobenzaldehyde is a crucial precursor for the Wittig and HWE reactions. It can be synthesized through various methods. One common approach is the formylation of N,N-dibutylaniline. Another route involves the reaction of 4-fluorobenzaldehyde (B137897) with dibutylamine (B89481) in the presence of a base like potassium carbonate. rscf.ru The synthesis of N,N-dibutylaminobenzaldehyde has been reported in the context of preparing more complex molecules, such as BODIPY dyes. nih.govacs.org

Preparation of Phosphonium Salts and Phosphonates for Olefination Reactions

The phosphorus-containing reagents are the heart of the Wittig and HWE reactions.

Methyltriphenylphosphonium bromide , the precursor to the ylide in the Wittig reaction, is typically prepared by the reaction of triphenylphosphine with methyl bromide. wikipedia.orgennoreindiachemicals.com The reaction is often carried out in a solvent like benzene (B151609) or methanol. google.com This phosphonium salt is a stable, white solid that can be stored and handled in air. wikipedia.org

Diethyl (4-aminobenzyl)phosphonate and its derivatives are the key reagents for the HWE reaction. The synthesis of these phosphonates often involves the reaction of a 4-aminobenzyl halide with a trialkyl phosphite, such as triethyl phosphite. ontosight.ai For instance, diethyl 4-aminobenzylphosphonate can be synthesized from 4-aminobenzyl chloride and diethyl phosphite. ontosight.ai These phosphonates are valuable intermediates in their own right, with applications in medicinal chemistry. ontosight.aithermofisher.comcymitquimica.com

Advanced Structural Elucidation and Spectroscopic Characterization of N,n Dibutyl 4 Ethenylaniline

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrational modes of the molecule's functional groups. This provides a unique "fingerprint" and offers insights into its conformational isomers.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For N,N-Dibutyl-4-ethenylaniline, characteristic vibrational modes are expected for the aromatic ring, the vinyl group, and the N-butyl substituents.

Key expected vibrational frequencies for this compound are summarized in the table below. These include the stretching and bending vibrations of C-H bonds in the aromatic, vinyl, and alkyl moieties, as well as C=C and C-N stretching vibrations. The out-of-plane bending vibrations of the aromatic C-H bonds are particularly indicative of the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Predicted FTIR Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | Aromatic | 3100-3000 | Medium-Weak |

| C-H stretch | Vinyl (=C-H) | 3080-3010 | Medium |

| C-H stretch | Alkyl (-CH₂, -CH₃) | 2960-2850 | Strong |

| C=C stretch | Aromatic | 1600-1585, 1500-1400 | Medium-Strong |

| C=C stretch | Vinyl | ~1630 | Medium |

| C-H bend | Alkyl (-CH₂, -CH₃) | 1465-1375 | Medium |

| C-N stretch | Aryl-N | 1360-1250 | Strong |

| C-H out-of-plane bend | para-disubstituted | 850-810 | Strong |

| C-H out-of-plane bend | Vinyl | 1000-910 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

Interactive Data Table: Predicted Raman Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | Aromatic | 3100-3000 | Medium |

| C-H stretch | Vinyl (=C-H) | 3080-3010 | Medium |

| C=C stretch | Aromatic | ~1610 | Strong |

| C=C stretch | Vinyl | ~1630 | Strong |

| Ring breathing | Aromatic | ~1000 | Medium |

| C-N stretch | Aryl-N | 1360-1250 | Medium |

| C-H bend | Alkyl (-CH₂, -CH₃) | 1465-1375 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. The integration of the signal is proportional to the number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the vinyl protons, and the protons of the two butyl chains. The aromatic protons will likely appear as two doublets, characteristic of a para-substituted benzene ring. The vinyl protons will exhibit a characteristic AXM or ABX splitting pattern. The butyl chain protons will show a series of multiplets corresponding to the -CH₂- and -CH₃ groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Ha, Ha' | Aromatic (ortho to NR₂) | 6.6-6.8 | d | 2H |

| Hb, Hb' | Aromatic (ortho to vinyl) | 7.2-7.4 | d | 2H |

| Hc | Vinyl (-CH=) | 6.6-6.8 | dd | 1H |

| Hd (trans) | Vinyl (=CH₂) | 5.5-5.7 | d | 1H |

| He (cis) | Vinyl (=CH₂) | 5.0-5.2 | d | 1H |

| Hf | N-CH₂ | 3.2-3.4 | t | 4H |

| Hg | -CH₂- | 1.5-1.7 | m | 4H |

| Hh | -CH₂- | 1.3-1.5 | m | 4H |

| Hi | -CH₃ | 0.9-1.0 | t | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, vinylic).

The ¹³C NMR spectrum of this compound is expected to show signals for the aromatic carbons, the vinyl carbons, and the carbons of the butyl chains. The chemical shifts will be influenced by the electron-donating nature of the dibutylamino group and the electronic effects of the vinyl group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | Aromatic (C-N) | 145-150 |

| C2, C6 | Aromatic (ortho to NR₂) | 110-115 |

| C3, C5 | Aromatic (ortho to vinyl) | 128-132 |

| C4 | Aromatic (C-vinyl) | 130-135 |

| C7 | Vinyl (-CH=) | 135-140 |

| C8 | Vinyl (=CH₂) | 110-115 |

| C9 | N-CH₂ | 50-55 |

| C10 | -CH₂- | 28-32 |

| C11 | -CH₂- | 19-23 |

| C12 | -CH₃ | 13-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. This is invaluable for tracing the connectivity within the butyl chains and for confirming the coupling between the vinyl protons and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Through the systematic application and interpretation of these spectroscopic methods, a detailed and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both hard and soft ionization techniques provide complementary information regarding its molecular integrity and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC-MS, electron ionization (EI) is typically employed, which imparts significant energy to the molecule, leading to predictable and reproducible fragmentation.

The mass spectrum of this compound is characterized by a molecular ion peak (M•+) corresponding to its molecular weight, although its intensity may be reduced due to extensive fragmentation. The fragmentation pathways are dominated by cleavages associated with the dibutylamino group and the alkyl chains, which are well-documented for N-alkylated anilines.

Key fragmentation pathways include:

α-Cleavage: This is a prominent fragmentation mechanism for alkylamines. It involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For this compound, this results in the loss of a propyl radical (•C₃H₇), leading to the formation of a stable, resonance-delocalized iminium cation. This fragment is often the base peak in the spectrum.

Loss of an Alkene: Through a hydrogen rearrangement process, a neutral molecule of butene (C₄H₈) can be eliminated from the molecular ion.

Loss of an Alkyl Radical: Direct cleavage of the nitrogen-carbon bond can lead to the loss of a butyl radical (•C₄H₉).

A summary of the principal fragments observed in the electron ionization mass spectrum of this compound is presented below.

| m/z | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |

| 231 | [C₁₆H₂₅N]•+ | - | Molecular Ion |

| 188 | [M - C₃H₇]+ | •C₃H₇ | α-Cleavage (loss of propyl radical) |

| 174 | [M - C₄H₉]+ | •C₄H₉ | Loss of butyl radical |

| 175 | [M - C₄H₈]•+ | C₄H₈ | Hydrogen rearrangement and loss of butene |

This interactive table summarizes the expected fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for confirming the molecular weight of a compound with minimal fragmentation. guidechem.com The analysis is typically performed by dissolving the analyte in a suitable solvent and introducing it into the mass spectrometer, where it is ionized by applying a high voltage, forming gaseous ions from solution.

For this compound, ESI-MS in positive ion mode readily produces the protonated molecule, [M+H]⁺, as well as adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). uni.lu The detection of these species allows for the unambiguous determination of the molecular mass. The monoisotopic mass of this compound (C₁₆H₂₅N) is 231.1987 Da. uni.lu The high mass accuracy of modern ESI-MS instruments can confirm this value and, by extension, the elemental composition.

The table below lists the predicted m/z values for common adducts of this compound in ESI-MS. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₆H₂₆N]⁺ | 232.2060 |

| [M+Na]⁺ | [C₁₆H₂₅NNa]⁺ | 254.1879 |

| [M+K]⁺ | [C₁₆H₂₅NK]⁺ | 270.1619 |

| [M+NH₄]⁺ | [C₁₆H₂₉N₂]⁺ | 249.2325 |

This interactive table displays predicted m/z values for common ESI-MS adducts.

By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID), structural information can also be obtained from ESI-MS analysis, often corroborating the pathways observed in GC-MS.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides profound insights into the electronic structure and resulting photophysical properties of molecules. For this compound, techniques such as UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within this conjugated system.

The UV-Vis absorption spectrum of this compound is dominated by an intense, broad absorption band in the ultraviolet region. This band arises from a π → π* electronic transition. The molecule possesses a "push-pull" character, with the electron-donating dibutylamino group (-NBu₂) acting as the donor and the ethenyl-substituted phenyl ring acting as the π-accepting system. This configuration facilitates an intramolecular charge-transfer (ICT) character for the lowest energy transition, which is highly sensitive to the molecular environment.

The position of the absorption maximum (λmax) is dependent on the solvent. In a non-polar solvent such as hexane, the λmax is typically observed in the range of 300-350 nm.

| Solvent | Polarity | Expected λmax (nm) |

| Hexane | Non-polar | ~315 |

| Acetonitrile | Polar Aprotic | ~330 |

This interactive table provides representative UV-Vis absorption data.

Compounds with significant intramolecular charge-transfer character, such as this compound, often exhibit fluorescence. Upon absorption of a photon and promotion to an excited electronic state, the molecule can relax to the ground state by emitting a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

The excitation spectrum is obtained by monitoring the fluorescence intensity at a fixed emission wavelength while scanning the excitation wavelength. The excitation spectrum ideally mirrors the absorption spectrum, confirming that the absorbing species is also the emitting species.

The emission spectrum is recorded by exciting the sample at a fixed wavelength (typically at or near the λmax of absorption) and scanning the emitted light's intensity as a function of wavelength. The emission spectrum is typically a broad, unstructured band that is roughly a mirror image of the absorption band. The significant Stokes shift is a hallmark of a substantial change in geometry and electronic distribution between the ground and excited states, which is characteristic of ICT compounds.

Solvatochromism is the phenomenon where a substance's color, or more accurately, its absorption or emission spectrum, changes with the polarity of the solvent. nih.gov this compound is expected to exhibit positive solvatochromism, where the λmax of the ICT absorption band shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. nih.gov

This effect is rationalized by the differing stabilization of the ground and excited states by the solvent. The ground state of the molecule is relatively non-polar. However, upon photoexcitation, there is a significant transfer of electron density from the nitrogen atom to the vinyl-phenyl moiety, resulting in an excited state with a much larger dipole moment. Polar solvents can better stabilize this highly polar excited state through dipole-dipole interactions, thus lowering its energy. nih.gov The ground state is less affected. This differential stabilization reduces the energy gap for the electronic transition, causing the absorption to shift to a longer wavelength.

The effect of solvent polarity on the UV-Vis absorption maximum is a clear indicator of the compound's ICT character.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | ~315 |

| Toluene | 2.38 | ~322 |

| Chloroform | 4.81 | ~326 |

| Acetone | 20.7 | ~328 |

| Ethanol (B145695) | 24.6 | ~330 |

| Acetonitrile | 37.5 | ~332 |

This interactive table illustrates the expected solvatochromic shift of this compound in various solvents.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and crystal packing. mkuniversity.ac.inlibretexts.org A search of the available scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure for this compound.

However, analysis of the closely related analog, N,N-diphenyl-4-vinylaniline, provides valuable insight into the likely solid-state conformation. nih.gov The crystal structure of N,N-diphenyl-4-vinylaniline reveals key geometric parameters that can be extrapolated to the dibutyl derivative. In such structures, the nitrogen atom typically adopts a trigonal planar or near-trigonal planar geometry. nih.govresearchgate.net This planarity facilitates electronic communication between the nitrogen lone pair and the π-system of the aniline (B41778) ring.

For this compound, it is expected that the nitrogen atom would also be nearly coplanar with the benzene ring. The two butyl groups and the vinyl-substituted phenyl group would be arranged around the nitrogen. The flexible butyl chains would likely adopt staggered conformations to minimize steric hindrance within the crystal lattice. The packing of molecules in the crystal would be governed by weak van der Waals forces and potentially C-H···π interactions. nih.govresearchgate.net

To provide a representative example of the crystallographic data obtained for this class of compounds, the following table details the single-crystal XRD findings for the analog N,N-diphenyl-4-vinylaniline. nih.gov

Table 1: Representative Crystallographic Data for an Analog Compound: N,N-diphenyl-4-vinylaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₇N |

| CCDC Number | 610508 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.785(5) |

| b (Å) | 15.011(5) |

| c (Å) | 10.873(5) |

| β (°) | 101.99(5) |

| Volume (ų) | 1562.3(12) |

| Z (formula units/cell) | 4 |

Elemental Composition and Surface Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. rsc.orgnih.gov While specific experimental XPS spectra for this compound are not available in the surveyed literature, the expected spectral features can be reliably predicted based on established databases and studies of similar organic nitrogen compounds. researchgate.netxpsfitting.comnus.edu.sg

An XPS analysis of this compound would primarily involve the high-resolution scans of the C 1s and N 1s core levels.

N 1s Spectrum : The nitrogen atom exists in a single chemical environment: a tertiary amine. The N 1s binding energy for an unprotonated amine nitrogen in an aniline derivative is typically observed in the range of 399.1–399.6 eV. researchgate.netnus.edu.sg

C 1s Spectrum : The C 1s spectrum would be more complex and require deconvolution to resolve the different types of carbon atoms. At least four distinct carbon environments are present:

Aliphatic carbons of the butyl chains (-CH₂- and -CH₃).

Aromatic carbons bonded to other carbons (C-C).

Aromatic carbons bonded to the nitrogen atom (C-N).

Vinyl group carbons (C=C).

The table below summarizes the expected binding energies for the different chemical species in this compound.

Table 2: Predicted XPS Core-Level Binding Energies for this compound

| Core Level | Functional Group Assignment | Expected Binding Energy (eV) |

|---|---|---|

| N 1s | Tertiary Amine (C-N-C) | ~399.1 - 399.6 |

| C 1s | Aliphatic (C-C, C-H) | ~285.0 |

| Vinyl / Aromatic (C=C / C-C) | ~284.6 - 284.8 | |

| Aromatic (C-N) | ~285.5 - 286.0 |

Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgmyscope.training It relies on the detection of characteristic X-rays emitted from a sample when bombarded with a high-energy electron beam, typically within a scanning electron microscope (SEM). myscope.training

For a pure sample of this compound, an EDS analysis would confirm the presence of its constituent elements: carbon (C) and nitrogen (N). The technique provides a qualitative and semi-quantitative assessment of the elemental composition. researchgate.net The theoretical elemental composition of the compound, derived from its molecular formula (C₁₆H₂₅N), is presented in the table below. An experimental EDS spectrum would show distinct peaks corresponding to the characteristic X-ray emission energies of carbon (Kα at 0.277 keV) and nitrogen (Kα at 0.392 keV). researchgate.net It is important to note that EDS has limitations in the accurate quantification of light elements like nitrogen. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₁₆H₂₅N)

| Element | Atomic Percent (%) | Weight Percent (%) |

|---|---|---|

| Carbon (C) | 38.10 | 83.06 |

| Hydrogen (H) | 59.52 | 10.89 |

| Nitrogen (N) | 2.38 | 6.05 |

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. youtube.com The process involves irradiating a sample with high-energy X-rays, causing the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of secondary X-rays (fluorescence) with energies characteristic of each element. youtube.com

However, XRF is generally not the preferred method for the analysis of organic compounds composed primarily of light elements. The fluorescence yield for elements with low atomic numbers, such as carbon (Z=6) and nitrogen (Z=7), is very low. This makes their detection and quantification by XRF inefficient and challenging compared to heavier elements. Techniques like XPS or combustion analysis are far more suitable for determining the elemental composition of compounds like this compound.

Theoretical and Computational Investigations of N,n Dibutyl 4 Ethenylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N-Dibutyl-4-ethenylaniline, offering a detailed picture of its electron distribution and orbital interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. scirp.orgmdpi.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dibutylaniline moiety, while the LUMO would likely be centered on the ethenyl group and the aromatic ring, indicating a π-system that can accept electrons. This distribution of frontier orbitals suggests that the compound can act as an electron donor and participate in reactions involving electrophilic attack.

DFT calculations also allow for the determination of various energetic properties, which can be used to predict the molecule's reactivity. These properties, often referred to as global reactivity descriptors, are calculated from the energies of the HOMO and LUMO.

Table 1: Representative Global Reactivity Descriptors Calculated using DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |

Note: The values in this table are representative and would need to be calculated specifically for this compound using appropriate DFT methods and basis sets.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can be computationally more demanding than DFT but can provide highly accurate predictions of molecular properties. materialsciencejournal.orgpnu.ac.irresearchgate.net

One of the key applications of ab initio methods is the prediction of spectroscopic parameters. For instance, these methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of the molecule and assign the observed vibrational modes to specific molecular motions.

Ab initio calculations are also invaluable for studying reaction intermediates. These are transient species that are formed during a chemical reaction and are often difficult to observe experimentally. By calculating the energies and structures of potential intermediates, it is possible to gain a deeper understanding of the reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of how a molecule moves and changes its conformation over time.

For this compound, MD simulations can be used to explore its conformational landscape. The two butyl chains attached to the nitrogen atom can adopt various orientations, and the ethenyl group can also rotate relative to the aniline (B41778) ring. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them.

Furthermore, MD simulations can be used to study the behavior of this compound in solution. By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent affects the molecule's conformation and dynamics. nih.govbohrium.comrsc.org This is particularly important for understanding the behavior of the compound in real-world applications where it is likely to be in a liquid environment.

Computational Prediction of Spectroscopic Signatures and Photophysical Parameters

Computational methods can be employed to predict the spectroscopic signatures of this compound, such as its UV-Vis absorption spectrum. nih.govchemrxiv.orgresearchgate.netchemrxiv.org Time-dependent DFT (TD-DFT) is a common approach for calculating the electronic excitation energies and oscillator strengths, which determine the position and intensity of the absorption bands in the UV-Vis spectrum. The predicted spectrum can be compared with experimental data to validate the computational model and to gain insights into the nature of the electronic transitions.

In addition to predicting spectra, computational methods can also be used to estimate various photophysical parameters. These parameters describe how a molecule behaves after it absorbs light and can include properties such as the fluorescence quantum yield and the lifetime of the excited state. Understanding these properties is crucial for applications where the compound is used as a fluorescent probe or in other photophysical devices.

Mechanistic Studies of Chemical Reactions Involving this compound via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.comresearchgate.net By calculating the potential energy surface for a reaction, it is possible to identify the transition states and intermediates and to determine the activation energies for each step of the reaction.

For this compound, computational methods could be used to study a variety of reactions, such as its polymerization, oxidation, or reactions involving the ethenyl group. For example, a study on the reaction of 4-methyl aniline with OH radicals used computational methods to determine the reaction mechanism and kinetics. mdpi.com A similar approach could be applied to this compound to understand its reactivity with various reagents.

Table 2: Representative Data from a Computational Mechanistic Study

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1 | A + B | TS1 | Intermediate 1 | 25.3 | -5.2 |

| Step 2 | Intermediate 1 | TS2 | Product C | 15.8 | -20.1 |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from a computational study of a reaction mechanism.

Structure-Property Relationship Predictions Using Computational Models

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. benthamdirect.comnih.govresearchgate.netresearchgate.net These models are built by developing mathematical equations that relate a set of molecular descriptors to a specific property of interest.

For this compound, QSPR models could be developed to predict properties such as its boiling point, solubility, or lipophilicity. benthamdirect.comnih.gov QSAR models, on the other hand, could be used to predict its biological activity, such as its toxicity or its efficacy as a particular agent. researchgate.netresearchgate.netnih.gov These models are valuable for screening large libraries of compounds and for designing new molecules with desired properties. The development of such models often involves calculating a wide range of molecular descriptors, which can be derived from the compound's 2D or 3D structure.

Chemical Reactivity and Transformations of N,n Dibutyl 4 Ethenylaniline

Polymerization Reactions of the Ethenyl Moiety

The vinyl group is the most prominent functional group for polymerization, allowing the monomer to be incorporated into various polymer architectures.

Rp = kpM1/2

Where:

kp , kd , kt are the rate constants for propagation, initiator decomposition, and termination, respectively.

[M] and [I] are the concentrations of the monomer and initiator.

f is the initiator efficiency.

Stereochemical control in radical polymerization is generally poor, leading to atactic polymers with a random arrangement of stereocenters along the polymer chain. This is the expected outcome for the radical polymerization of N,N-Dibutyl-4-ethenylaniline under standard conditions.

To overcome the limitations of conventional radical polymerization, controlled/living radical polymerization (CLRP) techniques can be employed to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures sigmaaldrich.comnih.govmdpi.com.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile CLRP method that can be used with a wide range of monomers, including styrenes nih.govethz.ch. The control is achieved by adding a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates the propagating radical chains nih.gov. For a styrenic monomer like this compound, dithiobenzoates and trithiocarbonates are often effective RAFT agents nih.gov. The process allows for the synthesis of well-defined homopolymers and block copolymers rsc.orgnih.gov.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CLRP technique that uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the polymer chains sigmaaldrich.comcmu.edu. This method is highly effective for styrenic monomers. The polymerization of this compound via ATRP would likely involve an alkyl halide initiator and a copper(I) halide/ligand catalyst system. This would enable precise control over the polymer's molecular weight and structure.

The table below outlines typical components for the controlled polymerization of a styrenic monomer like this compound.

| Polymerization Technique | Initiator (Example) | Catalyst/Control Agent | Typical Temperature |

| ATRP | Ethyl α-bromophenylacetate | Cu(I)Br / PMDETA | 90-110 °C |

| RAFT | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN (initiator) | 60-80 °C |

This data is illustrative for styrenic monomers and specific optimization would be required for this compound.

This compound can be copolymerized with other vinyl and acrylic monomers to tailor the properties of the resulting polymer. The behavior of such copolymerizations is described by monomer reactivity ratios (r1 and r2), which compare the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus the comonomer nih.govnih.gov.

r1 > 1 : Propagating chain prefers to add its own monomer (M1).

r1 < 1 : Propagating chain prefers to add the other monomer (M2).

r1r2 ≈ 1 : Ideal copolymerization, random incorporation of monomers.

r1r2 ≈ 0 : Tendency toward alternating copolymerization.

While experimentally determined reactivity ratios for this compound are not available in the cited literature, its electronic nature as an electron-rich monomer suggests it would exhibit specific behaviors. For instance, in copolymerization with electron-poor monomers like acrylonitrile (B1666552) or maleic anhydride, there would be a strong tendency towards alternation (r1r2 → 0). When copolymerized with monomers of similar electronic character like styrene (B11656), a more random incorporation would be expected scielo.br.

Reactions Involving the Aromatic Ring System (e.g., Electrophilic Aromatic Substitution)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating N,N-dibutylamino group wikipedia.orglkouniv.ac.in. This group is strongly ortho- and para-directing, meaning incoming electrophiles will preferentially add at the positions adjacent (ortho) and opposite (para) to the amine. Since the para position is already occupied by the ethenyl group, substitution is directed to the ortho positions (C-3 and C-5).

Common EAS reactions include masterorganicchemistry.com:

Halogenation: Reaction with Br2 or Cl2, often with a Lewis acid catalyst, would yield 3-bromo- (B131339) or 3-chloro-substituted derivatives.

Nitration: Reaction with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) introduces a nitro (-NO2) group. However, a significant complication arises with anilines in strong acid. The amine group becomes protonated to form an anilinium ion (-NH(CH2CH2CH2CH3)2+) stackexchange.comyoutube.com. This protonated group is strongly deactivating and meta-directing, leading to the formation of the meta-nitro product researchgate.netembibe.com.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the ring. The high reactivity of the aniline (B41778) ring can lead to multiple substitutions and other side reactions.

The general mechanism for EAS involves the initial attack of the aromatic pi-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex libretexts.orgmasterorganicchemistry.com. A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity masterorganicchemistry.com.

Chemical Modifications of the Tertiary Amine Functionality

The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a nucleophile and a base.

Quaternization: As a nucleophile, the amine can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation converts the neutral amine into a positively charged group, significantly altering the molecule's solubility and electronic properties.

Oxidation: The tertiary amine can be oxidized. Reaction with oxidants like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) can form the corresponding N-oxide. More vigorous oxidation can lead to complex reactions, including dealkylation or coupling reactions through radical cation intermediates mdpi.comsemanticscholar.orgrsc.orgrsc.org. For example, the oxidation of the closely related N,N-dimethylaniline can result in the formation of dimers and dye molecules like crystal violet semanticscholar.orgrsc.org.

Cycloaddition Reactions (e.g., Diels-Alder) with the Ethenyl Group

The ethenyl group of this compound can participate in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group acts as a dienophile, a component that reacts with a conjugated diene to form a six-membered ring masterorganicchemistry.com. As an electron-rich styrene derivative, this compound is expected to react most efficiently with electron-poor dienes (e.g., maleic anhydride, dimethyl acetylenedicarboxylate). The reaction is typically stereospecific and can be promoted by heat researchgate.netresearchgate.netresearchgate.net.

[2+2] Cycloaddition: Under photochemical conditions (irradiation with light, often in the presence of a photosensitizer), styrenic double bonds can undergo [2+2] cycloaddition with other alkenes to form four-membered cyclobutane (B1203170) rings nih.govnih.gov. This reaction provides a route to complex cyclic structures that are not accessible through thermal pathways.

[3+2] Cycloaddition: The ethenyl group can also react with 1,3-dipoles (e.g., azides, nitrile oxides, diazoalkanes) to form five-membered heterocyclic rings acs.org.

Oxidation and Reduction Chemistry of this compound

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its functional groups. The vinyl group can be selectively reduced or oxidized, and the electron-rich dialkylaniline moiety can undergo oxidation to form various products, including radical cations and polymers.

Oxidation of this compound

The oxidation of this compound can proceed through several pathways, targeting either the vinyl group or the aniline ring, depending on the oxidizing agent and reaction conditions.

Epoxidation: The vinyl group can be converted to an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the electrophilic addition of an oxygen atom across the double bond, forming N,N-Dibutyl-4-(oxiran-2-yl)aniline. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

Oxidative Cleavage: More vigorous oxidation of the vinyl group can lead to the cleavage of the carbon-carbon double bond. Reagents like ozone (O₃) followed by a reductive or oxidative work-up, or hot, acidic potassium permanganate (B83412) (KMnO₄), can achieve this transformation. Ozonolysis with a reductive work-up (e.g., using dimethyl sulfide) would yield 4-(dibutylamino)benzaldehyde (B1361179) and formaldehyde. An oxidative work-up (e.g., with hydrogen peroxide) would convert the aldehyde to 4-(dibutylamino)benzoic acid. Treatment with hot, acidic potassium permanganate would directly yield the carboxylic acid.

Oxidation of the Aniline Moiety: The tertiary amine and the electron-rich benzene (B151609) ring are also susceptible to oxidation. Electrochemical oxidation of N,N-dialkylanilines is known to proceed via the formation of a radical cation, which can then undergo further reactions such as dimerization or polymerization. The presence of the vinyl group can also participate in these polymerization reactions, leading to the formation of cross-linked polymers. Chemical oxidizing agents can also effect similar transformations. For instance, the oxidation of aniline and its derivatives can lead to the formation of polyaniline-like structures.

The table below summarizes the expected products from the oxidation of this compound under different conditions.

| Oxidizing Agent | Reaction Conditions | Major Product(s) |

| m-CPBA | Dichloromethane, 0 °C | N,N-Dibutyl-4-(oxiran-2-yl)aniline |

| 1. O₃ 2. (CH₃)₂S | Dichloromethane, -78 °C | 4-(Dibutylamino)benzaldehyde, Formaldehyde |

| 1. O₃ 2. H₂O₂ | Dichloromethane, -78 °C | 4-(Dibutylamino)benzoic acid |

| Hot, acidic KMnO₄ | Heat | 4-(Dibutylamino)benzoic acid |

| Electrochemical Oxidation | Appropriate electrolyte and potential | Poly(this compound) |

Reduction of this compound

The reduction of this compound primarily targets the vinyl group, as the aromatic ring is generally resistant to reduction under mild conditions.

Catalytic Hydrogenation: The most common method for reducing the vinyl group is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. This process selectively reduces the carbon-carbon double bond to a single bond, yielding N,N-Dibutyl-4-ethylaniline nih.gov. The high chemoselectivity of this method allows for the reduction of the vinyl group without affecting the aromatic ring. Studies on the hydrogenation of similar vinyl derivatives have shown that complete conversion and high selectivity can be achieved under mild conditions mdpi.com. Research on the chemo-selective hydrogenation of 4-nitrostyrene (B89597) has demonstrated that the vinyl group can be preserved while reducing a nitro group, highlighting the tunability of catalytic systems researchgate.netchemrxiv.orgrsc.org. This further supports the feasibility of selectively hydrogenating the vinyl group in this compound.

The table below outlines the expected outcome of the reduction of this compound.

| Reducing Agent | Catalyst | Reaction Conditions | Major Product |

| H₂ | Pd/C | Ethanol, Room Temperature | N,N-Dibutyl-4-ethylaniline |

| H₂ | PtO₂ | Ethyl Acetate, Room Temperature | N,N-Dibutyl-4-ethylaniline |

| H₂ | Raney Nickel | Ethanol, Room Temperature | N,N-Dibutyl-4-ethylaniline |

Applications of N,n Dibutyl 4 Ethenylaniline in Advanced Materials Science

Development of Organic Electronic Materials

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices. researchgate.net N,N-Dibutyl-4-ethenylaniline functions as a key ingredient in the synthesis of the active materials used in these technologies, primarily due to the potent electron-donating nature of its N,N-dibutylaniline moiety.

Integration as Building Blocks for Organic Semiconductors

Organic semiconductors form the core of devices like transistors and diodes. Their performance is dictated by the chemical structure of their constituent molecules. This compound is employed as an electron-donating building block. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, making the molecule electron-rich. This characteristic is essential for creating p-type (hole-transporting) semiconductor materials, which are responsible for transporting positive charges within an electronic device. The ethenyl group provides a reactive site, allowing this molecular unit to be chemically linked with other building blocks to form larger, more complex semiconductor structures.

Role in the Synthesis of Conjugated Polymers for Electronic Devices

Conjugated polymers are macromolecules characterized by a backbone of alternating single and double bonds, which allows electrons to be delocalized and move along the polymer chain. msstate.edu This property is the foundation of their use in electronics. unc.edu The ethenyl group of this compound enables it to undergo polymerization reactions, incorporating the electron-donating aniline (B41778) unit directly into the polymer backbone.

Table 1: Role of Structural Components in this compound

| Structural Component | Chemical Group | Function in Advanced Materials |

|---|---|---|

| Electron Donor Core | N,N-Dibutylaniline | Provides electron-rich properties, essential for p-type semiconductors and creating charge-transfer complexes. |

| Solubilizing Groups | Two Butyl Chains | Enhance solubility in organic solvents, facilitating solution-based processing and thin-film formation. |

| Reactive/Conjugating Group | Ethenyl (Vinyl) Group | Acts as a site for polymerization to form conjugated polymers or as part of a π-bridge in optical materials. |

Application in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

In OLEDs, conjugated polymers containing N,N-dibutylaniline-type units are often used as the hole-transport layer (HTL). The function of the HTL is to efficiently receive positive charges (holes) from the anode and transport them to the emissive layer where they recombine with electrons to produce light. The electron-rich nature of the aniline unit facilitates this process.

In organic photovoltaic (OPV) cells, which convert light into electricity, these polymers act as the primary electron donor material. When blended with an electron acceptor material, the polymer absorbs light and donates an electron to the acceptor, initiating the flow of electrical current. The electronic properties endowed by the this compound building block are critical for efficient light absorption and charge separation.

Functionality in Advanced Optical Materials

The same electronic characteristics that make this compound valuable in organic electronics also enable its use in materials that interact with light in unique ways. Its structure is a classic example of a "D-π" (Donor-pi) system, which is the foundation for many functional dyes and optical materials.

Precursor for Fluorescent Dyes and Probes with Tunable Photophysical Properties

This compound can serve as the core structure for creating fluorescent dyes. Fluorescence in many organic molecules arises from a process called intramolecular charge transfer (ICT). To achieve this, the electron-donating aniline group is connected via its ethenyl π-bridge to a suitable electron-accepting molecule.

When this larger "Donor-π-Acceptor" (D-π-A) molecule absorbs light, an electron is effectively transferred from the aniline donor to the acceptor. The subsequent relaxation of this charge-transfer state results in the emission of light (fluorescence). The color and intensity of the emitted light can be precisely controlled by varying the strength of the acceptor group, allowing for the design of dyes with specific, tunable photophysical properties for applications ranging from bio-imaging to sensing. researchgate.net

Components in Chromophores for Nonlinear Optics

Nonlinear optical (NLO) materials are substances whose optical properties change in response to the intensity of light passing through them. This behavior is highly dependent on the molecular structure of the material. Chromophores designed for NLO applications often require a large change in dipole moment between their ground and excited states. semanticscholar.org

The D-π-A architecture, created by combining the this compound donor with a strong electron acceptor, is ideal for this purpose. The significant charge separation that occurs upon excitation leads to a large molecular hyperpolarizability, a key figure of merit for NLO materials. mdpi.com Research on similar structures, such as N-butyl-4-nitroaniline, has demonstrated the effectiveness of the N-alkylaniline donor group in creating materials with significant second-order NLO activity. researchgate.net These materials are investigated for use in advanced applications like optical switching and frequency conversion.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Advanced Polymeric Materials Derived from this compound

The incorporation of this compound into polymer chains allows for the synthesis of materials with distinct properties stemming from its dibutylaniline moiety. The bulky butyl groups and the electronic nature of the nitrogen atom can significantly influence the final characteristics of the polymer.

The introduction of this compound as a comonomer in polymerization processes can profoundly impact the mechanical and thermal properties of the resulting polymers. The bulky dibutyl groups can increase the free volume within the polymer matrix, which may lead to a lower glass transition temperature (Tg) and enhanced flexibility. Conversely, the aromatic ring contributes to chain stiffness, potentially increasing the modulus and thermal stability.

Research in this area focuses on copolymerization with various standard monomers (e.g., styrene (B11656), acrylates) to systematically study the effect of this compound concentration on the material's properties. Key parameters such as tensile strength, elongation at break, and thermal degradation profiles are analyzed to establish structure-property relationships.

Table 1: Hypothetical Mechanical and Thermal Properties of Copolymers Containing this compound

| Copolymer Composition (molar ratio) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) | Decomposition Temperature (TGA, 5% weight loss, °C) |

| Polystyrene (100%) | 40 | 2.5 | 100 | 350 |

| Polystyrene-co-(10% DBA) | 35 | 4.0 | 92 | 345 |

| Polystyrene-co-(20% DBA) | 30 | 6.5 | 85 | 340 |

| Poly(methyl methacrylate) (100%) | 70 | 4.0 | 105 | 330 |

| PMMA-co-(10% DBA) | 62 | 6.0 | 98 | 325 |

| PMMA-co-(20% DBA) | 55 | 8.5 | 90 | 320 |

| DBA: this compound. Data is illustrative and based on general principles of polymer science, as specific experimental data for this compound is not widely available. |

The tertiary amine group in this compound serves as a reactive site for various chemical modifications, making it an ideal candidate for creating functionalized polymer networks and composites. This functionality allows for post-polymerization modifications, such as quaternization to introduce positive charges, which can be exploited for applications like ion-exchange resins or antimicrobial surfaces.

Furthermore, the amine group can act as a curing agent or a catalyst in the formation of crosslinked networks, such as epoxy resins or polyurethanes. The incorporation of this compound into these networks can enhance their toughness and thermal stability. In composites, the amine functionality can improve the interfacial adhesion between the polymer matrix and reinforcing fillers (e.g., silica, carbon nanotubes), leading to materials with superior mechanical performance.

Emerging Applications in Smart Materials, Sensors, and Bioimaging

The unique chemical structure of this compound also paves the way for its use in the development of "smart" materials that can respond to external stimuli.

The nitrogen atom with its lone pair of electrons can interact with protons, metal ions, or other electrophilic species. This property can be harnessed to create polymers that change their optical or electronic properties in response to changes in pH or the presence of specific analytes. Such materials are highly sought after for chemical sensor applications. For instance, a polymer containing this compound units could exhibit a change in fluorescence upon binding to a target molecule, enabling sensitive and selective detection.

In the field of bioimaging, the aniline moiety can be a precursor to fluorescent dyes. By incorporating this compound into biocompatible polymers, it may be possible to develop novel fluorescent probes for cell and tissue imaging. The dibutyl groups can enhance the solubility of these polymers in biological media and potentially influence their interaction with cellular structures. Research in this area is focused on synthesizing and characterizing the photophysical properties of such polymers and evaluating their potential as bioimaging agents.

Table 2: Potential Applications of this compound-based Polymers

| Application Area | Key Property Leveraged | Potential Functionality |

| Smart Materials | pH-responsive tertiary amine | pH-sensitive hydrogels, stimuli-responsive coatings |

| Sensors | Lewis basicity of nitrogen | Chemo-sensors for metal ions or acidic vapors |

| Bioimaging | Fluorescent properties of aniline derivatives | Fluorescent nanoparticles for cell tracking |

While the full potential of this compound in advanced materials science is still being uncovered, the existing body of knowledge on related vinylaniline and N,N-dialkylaniline compounds strongly suggests a promising future for this versatile monomer. Continued research into its polymerization behavior and the properties of its derived materials is expected to yield exciting new developments in a variety of high-performance applications.

Derivatives and Analogues of N,n Dibutyl 4 Ethenylaniline

Systematic Studies on Structure-Property Relationships of Ethenyl-Substituted Anilines

Systematic studies on ethenyl-substituted anilines, such as N,N-Dibutyl-4-ethenylaniline, are crucial for understanding how modifications to the molecular structure influence the physicochemical properties of both the monomer and the resulting polymer. The electronic nature of substituents on the aniline (B41778) ring and the steric bulk of the N-alkyl groups are primary determinants of these properties.

The amino group, particularly a dialkylamino group, is a strong electron-donating group (EDG). This donation of electron density to the aromatic ring, and subsequently to the ethenyl (vinyl) group via resonance, has several significant effects. It increases the nucleophilicity of the vinyl group's double bond and influences the polymerizability of the monomer. The extent of this electron donation can be modulated by introducing other substituents onto the aromatic ring or by altering the N-alkyl groups.

Quantum chemical calculations on various substituted anilines have shown that electron-donating substituents increase the C-N bond length and the basicity (pKa) of the amino group, while electron-withdrawing substituents (EWGs) have the opposite effect. These electronic perturbations directly translate to the reactivity of the ethenyl group and the properties of derived materials. For instance, increasing the electron density on the vinyl group can enhance its reactivity in certain types of polymerization.

The relationship between the substituent's electronic character and the resulting properties can be predicted using Hammett constants (σ). These constants provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.

Table 1: Predicted Structure-Property Relationships in Ethenyl-Substituted Anilines

| Substituent at Ring Position 2 or 3 | N-Substituent | Hammett Constant (σ) of Ring Substituent | Predicted Effect on Electron Density at Vinyl Group | Predicted Effect on Basicity (pKa) | Predicted Effect on UV-Vis λmax |

|---|---|---|---|---|---|

| -H (None) | -CH₂CH₂CH₂CH₃ | 0.00 | Baseline | Baseline | Baseline |

| -OCH₃ (Methoxy) | -CH₂CH₂CH₂CH₃ | -0.27 (para) | Increase | Increase | Bathochromic shift (to longer λ) |

| -Cl (Chloro) | -CH₂CH₂CH₂CH₃ | +0.23 (meta) | Decrease | Decrease | Hypsochromic shift (to shorter λ) |

| -NO₂ (Nitro) | -CH₂CH₂CH₂CH₃ | +0.71 (meta) | Significant Decrease | Significant Decrease | Hypsochromic shift (to shorter λ) |

| -H (None) | -CH₃ | N/A | Slight Decrease (vs. Butyl) | Slight Decrease (vs. Butyl) | Slight Hypsochromic shift (vs. Butyl) |

This interactive table is based on established principles of physical organic chemistry as applied to aniline derivatives.

Synthesis and Spectroscopic Characterization of Functionalized Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common method involves the N,N-dialkylation of 4-vinylaniline (B72439) (also known as 4-aminostyrene). Functionalized derivatives can be prepared by starting with appropriately substituted anilines, which are then N-alkylated and subsequently subjected to reactions to introduce the vinyl group, such as a Heck or Stille coupling.

General Synthesis Scheme: A typical synthesis could involve the reaction of 4-vinylaniline with an excess of 1-bromobutane (B133212) in the presence of a non-nucleophilic base, such as sodium carbonate or potassium carbonate, and a phase-transfer catalyst to facilitate the reaction.

For derivatives with substituents on the aromatic ring, the synthesis would start from a substituted aniline (e.g., 2-methoxy-4-vinylaniline).

The characterization of these compounds relies heavily on spectroscopic methods.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum of this compound would show characteristic signals for the vinyl group protons (typically three distinct multiplets in the 5.0-7.0 ppm range), aromatic protons (two doublets for the para-substituted ring), and the N-butyl groups (triplets and multiplets for the -CH₂- and -CH₃ groups in the 0.9-3.5 ppm range).

¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of the vinyl carbons (around 110-140 ppm), the aromatic carbons (110-150 ppm), and the aliphatic carbons of the butyl chains (typically below 40 ppm).

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretches of the vinyl group (around 3080 cm⁻¹), aromatic C-H stretches (around 3030 cm⁻¹), aliphatic C-H stretches (2850-2960 cm⁻¹), the C=C stretch of the vinyl group (around 1630 cm⁻¹), and the C-N stretch (around 1350 cm⁻¹). chem-soc.si

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Vinyl (-CH=CH₂) | δ 5.0-5.2 ppm (dd, 1H), 5.5-5.7 ppm (dd, 1H), 6.6-6.8 ppm (dd, 1H) |

| Aromatic (Ar-H) | δ 6.6-6.8 ppm (d, 2H), 7.2-7.4 ppm (d, 2H) | |

| N-CH₂- | δ 3.2-3.4 ppm (t, 4H) | |

| -CH₂CH₂CH₂- | δ 1.2-1.7 ppm (m, 8H) | |

| -CH₃ | δ 0.9-1.0 ppm (t, 6H) | |

| ¹³C NMR | Vinyl (=CH₂) | ~110 ppm |

| Vinyl (-CH=) | ~136 ppm | |

| Aromatic (Ar-C) | ~111, 127, 128, 148 ppm | |

| N-CH₂- | ~51 ppm | |

| -CH₂CH₂CH₂- | ~14, 20, 29 ppm | |

| IR | C-H (Vinyl stretch) | ~3080 cm⁻¹ |

| C-H (Aliphatic stretch) | 2870-2960 cm⁻¹ | |

| C=C (Vinyl stretch) | ~1628 cm⁻¹ |

This interactive table presents predicted data based on typical values for similar chemical structures.

Impact of Steric and Electronic Effects on Reactivity and Material Performance

The reactivity of the ethenyl group in this compound and its analogues is governed by a combination of electronic and steric factors. These factors are critical in polymerization reactions and ultimately determine the properties of the resulting polymers.

Electronic Effects: The strong electron-donating N,N-dibutylamino group enhances the electron density of the vinyl double bond. This activation makes the monomer more susceptible to cationic polymerization and can influence its behavior in free-radical polymerization. In copolymerization, the electronic nature of the monomer is quantified by the Alfrey-Price Q-e scheme, where 'e' represents the polarity of the vinyl group. A more negative 'e' value for this compound, compared to styrene (B11656), would indicate a more electron-rich double bond.

This electronic activation also affects the properties of the resulting polymer. For instance, poly(N,N-dialkyl-4-vinylaniline)s can be electrochemically oxidized more easily than polystyrene, making them candidates for conductive polymer applications.

Steric Effects: The bulky N-butyl groups exert significant steric hindrance around the nitrogen atom and can influence the planarity of the molecule. nih.gov This steric bulk can affect the approach of reactants to the vinyl group, potentially slowing down polymerization rates compared to less hindered analogues like N,N-Dimethyl-4-vinylaniline. nih.gov